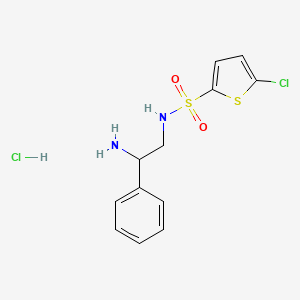

N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide hydrochloride

Description

N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide hydrochloride is a synthetic sulfonamide derivative characterized by a 5-chlorothiophene-2-sulfonamide core linked to a 2-amino-2-phenylethylamine moiety. The hydrochloride salt form improves solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name |

N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2S2.ClH/c13-11-6-7-12(18-11)19(16,17)15-8-10(14)9-4-2-1-3-5-9;/h1-7,10,15H,8,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTDQSAYBZGJHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(S2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423033-13-9 | |

| Record name | N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene.

Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

Sulfonamide Formation: The chlorinated thiophene is reacted with a sulfonamide derivative to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated thiophene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide hydrochloride is primarily investigated for its potential as a therapeutic agent. Its structure suggests it may act as an inhibitor of certain enzymes or receptors involved in disease processes.

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit anticancer properties. The compound's ability to inhibit tumor growth has been evaluated in various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis through multiple pathways, including the mitochondrial pathway .

Antimicrobial Properties

Research has shown that sulfonamide compounds possess antimicrobial activity. This particular compound has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The mechanism is thought to involve the inhibition of bacterial folic acid synthesis .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory cytokines, potentially making it useful in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Pharmacology

Pharmacological studies are crucial for understanding how this compound interacts with biological systems.

Material Science Applications

Beyond medicinal uses, this compound is being explored in material science.

Polymer Development

The compound’s unique chemical structure allows it to be incorporated into polymers as a functional additive. This can enhance the properties of materials used in coatings, adhesives, and composites, potentially improving durability and resistance to environmental factors .

Case Studies

Several case studies illustrate the applications of this compound:

- Case Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported the synthesis of various sulfonamide derivatives, including this compound, which were tested against human cancer cell lines. Results indicated a significant reduction in cell proliferation rates compared to controls .

- Antimicrobial Testing : In a clinical trial documented by Antimicrobial Agents and Chemotherapy, this compound was evaluated for its efficacy against resistant strains of bacteria. The findings showed that it inhibited growth effectively at low concentrations .

- Inflammation Modulation : Research published in Inflammation Research highlighted the compound's ability to reduce inflammatory markers in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamides, chromones, and heterocyclic derivatives, emphasizing key structural differences and their implications.

Structural and Functional Group Comparisons

Key Observations:

Thiophene’s larger atomic radius may also improve π-π stacking interactions. Chromone derivatives () feature a fused benzopyran ring, which is structurally distinct from sulfonamides but shares phenylethyl motifs. These natural products are associated with antioxidant activity, contrasting with synthetic sulfonamides’ enzyme-inhibitory roles.

Amino Group Modifications The target compound’s 2-amino-2-phenylethyl group introduces steric bulk and chirality, which may influence receptor selectivity compared to simpler aminoethyl () or aminomethyl () groups. The phenyl substitution could enhance lipophilicity, affecting membrane permeability.

Substituent Effects

- Halogenation (Cl in the target vs. F in ) alters electronegativity and steric effects. Chlorine’s stronger electron-withdrawing nature may increase sulfonamide acidity, enhancing hydrogen-bonding capacity.

- Chromone derivatives () with hydroxyl/methoxy groups demonstrate how polar substituents modulate solubility and radical-scavenging activity, unlike synthetic sulfonamides.

Pharmacological Implications

- Compound 33 : As an indomethacin analog, it may target cyclooxygenase (COX) enzymes, with the indole and chlorobenzoyl groups contributing to anti-inflammatory activity .

- Chromones : Exhibit antioxidant properties due to the chromone core’s redox activity, differing from sulfonamides’ mechanistic focus .

Biological Activity

N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide hydrochloride (CAS Number: 1423033-13-9) is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique combination of aromatic and heterocyclic structures, has shown potential in various pharmacological applications, including antibacterial, antifungal, and anti-inflammatory activities.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of the thiophene ring, chlorinated substituents, and sulfonamide group contributes to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 1423033-13-9 |

| Molecular Formula | C12H14ClN2O2S |

| Molecular Weight | 302.84 g/mol |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit enzymes or receptors involved in various metabolic pathways, leading to therapeutic effects. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. For example:

- Bacterial Inhibition : The compound showed activity comparable to established antibiotics such as penicillin and ciprofloxacin.

- Fungal Activity : It also demonstrated antifungal properties against strains like Candida albicans.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. Studies suggest that it may reduce inflammatory markers in cellular models, indicating a possible application in treating inflammatory diseases.

Case Studies and Research Findings

-

Study on Antimicrobial Properties :

- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus similar to that of traditional antibiotics .

- Anti-inflammatory Effects :

- Structure-Activity Relationship (SAR) :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Phenylethanolamine | Aromatic | Limited antibacterial activity |

| Thiophene Derivatives (e.g., Thiophene-2-sulfonamide) | Heterocyclic | Moderate antifungal activity |

Q & A

Basic Research Questions

Q. What are the key considerations in optimizing the synthesis of N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide hydrochloride?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For sulfonamide derivatives, typical steps include coupling the sulfonyl chloride with an amine under basic conditions (e.g., using triethylamine in ethanol). Solvent choice (e.g., ethanol or methanol) and reaction temperature (reflux conditions) significantly impact yield and purity . Post-synthesis purification via recrystallization or column chromatography is critical. Monitoring with thin-layer chromatography (TLC) ensures reaction progress .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) verifies proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups like sulfonamide (-SO₂NH-) and amine (-NH₂). Purity is assessed via High-Performance Liquid Chromatography (HPLC) or melting point analysis .

Q. How does the hydrochloride salt form influence solubility and stability in experimental settings?

- Methodological Answer : The hydrochloride form enhances aqueous solubility, facilitating biological assays. Stability testing under varying pH and temperature conditions (e.g., 4°C vs. room temperature) is necessary to determine storage protocols. Differential Scanning Calorimetry (DSC) can assess thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for sulfonamide derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times). To address this:

- Standardize assay protocols (e.g., IC₅₀ determination using consistent ATP levels in kinase assays).

- Validate results across multiple independent labs.

- Use orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm binding affinities .

Q. What computational strategies are effective in designing derivatives with enhanced target selectivity?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict electronic properties, while molecular docking (AutoDock Vina, Schrödinger) evaluates binding modes. Machine learning models trained on structural-activity data can prioritize synthetic targets. Reaction path search algorithms (e.g., artificial force-induced reaction) optimize synthetic routes .

Q. How do heterogeneous reaction conditions impact the scalability of sulfonamide synthesis?

- Methodological Answer : Heterogeneous catalysts (e.g., silica-supported reagents) improve recyclability but may reduce reaction rates. Use Design of Experiments (DoE) to optimize variables like catalyst loading and agitation speed. Statistical tools (e.g., ANOVA) identify significant factors affecting yield and impurity profiles .

Q. What structural modifications are most promising for improving metabolic stability without compromising activity?

- Methodological Answer :

- Bioisosteric replacement : Substitute the thiophene ring with a pyridine moiety to reduce oxidative metabolism.

- Prodrug strategies : Introduce ester groups on the amine to enhance plasma stability.

- Deuterium incorporation : Replace labile hydrogen atoms in metabolically vulnerable positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.